

Application Note & Protocol: Quantification of 8hydroxyhexadecanedioyl-CoA via LC-MS/MS

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Compound of Interest		
Compound Name:	8-hydroxyhexadecanedioyl-CoA	
Cat. No.:	B15550126	Get Quote

Abstract

This document provides a detailed protocol for the sensitive and specific quantification of **8-hydroxyhexadecanedioyl-CoA** in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related pathological conditions. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

8-hydroxyhexadecanedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A that plays a role in fatty acid omega-oxidation. Dysregulation of its metabolism may be implicated in various metabolic disorders. Accurate quantification of this and other related acyl-CoAs is crucial for understanding their physiological and pathological roles. LC-MS/MS offers high sensitivity and specificity for the analysis of these complex molecules, which are often present at low concentrations in biological samples.[1][2][3] This protocol is adapted from established methods for long-chain and dicarboxylic acyl-CoA analysis.[1][4][5][6]

Experimental Workflow

The overall experimental workflow for the quantification of **8-hydroxyhexadecanedioyl-CoA** is depicted below.





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Caption: Experimental workflow for **8-hydroxyhexadecanedioyl-CoA** quantification.

Experimental Protocols

3.1. Materials and Reagents

- 8-hydroxyhexadecanedioyl-CoA standard (synthesis may be required)
- Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog.
 [4]
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water (LC-MS grade)
- Reagents: Ammonium hydroxide (NH4OH), Formic acid, Triethylamine
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- Homogenizer
- Centrifuge
- Nitrogen evaporator
- 3.2. Sample Preparation

This protocol is optimized for tissue samples (e.g., liver, kidney).[1][7]



- Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize on ice in 1 mL of cold extraction buffer (e.g., 2:1:0.8 ACN:IPA:Water).[4]
- Internal Standard Spiking: Add the internal standard (e.g., C17:0-CoA to a final concentration of 50 ng/mL) to the homogenate.
- Extraction: Vortex the homogenate vigorously for 5 minutes, then sonicate for 10 minutes in an ice bath. Centrifuge at 16,000 x g for 10 minutes at 4°C.[4]
- Supernatant Collection: Collect the supernatant. Re-extract the pellet with an additional 0.5
 mL of extraction buffer, centrifuge again, and combine the supernatants.[4]
- Drying: Dry the combined supernatants under a gentle stream of nitrogen.
- Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
 - Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Reconstitute the dried extract in 1 mL of 5% methanol in water and load it onto the SPE cartridge.
 - Wash the cartridge with 1 mL of water.
 - Elute the acyl-CoAs with 1 mL of methanol.
 - Dry the eluate under nitrogen.
- Reconstitution: Reconstitute the final dried extract in 100 μL of the initial mobile phase (e.g., 95:5 Water:ACN with 10 mM ammonium hydroxide).[4] Centrifuge to pellet any insoluble material before transferring to an autosampler vial.
- 3.3. LC-MS/MS Conditions
- 3.3.1. Liquid Chromatography (LC)
- System: UPLC/HPLC system



- Column: Reversed-phase C18 or C8 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 μm).[1]
- Mobile Phase A: 10 mM Ammonium Hydroxide in Water.[1][4]
- Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 ACN:Water.[4]
- Flow Rate: 0.3 mL/min
- · Gradient:
 - 0-1 min: 5% B
 - 1-8 min: Linear gradient to 95% B
 - o 8-10 min: Hold at 95% B
 - 10.1-12 min: Return to 5% B for re-equilibration
- Injection Volume: 5-10 μL
- Column Temperature: 40°C
- 3.3.2. Tandem Mass Spectrometry (MS/MS)
- System: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+).[1][4]
- Monitoring Mode: Multiple Reaction Monitoring (MRM)
- Key Parameters:
 - Capillary Voltage: 3.0 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C



- o Collision Gas: Argon
- MRM Transitions: Acyl-CoAs typically show a characteristic neutral loss of the phosphopantetheine group (507 Da).[1][8] The precursor ion will be [M+H]+. The exact m/z values for **8-hydroxyhexadecanedioyl-CoA** must be determined using a standard.
 - Predicted MRM Transition for 8-hydroxyhexadecanedioyl-CoA:
 - Molecular Formula: C37H64N7O19P3S
 - Monoisotopic Mass: 1059.32 Da
 - Precursor Ion [M+H]+: m/z 1060.3
 - Product Ion: m/z 553.3 (1060.3 507)
 - MRM Transition for C17:0-CoA (IS):
 - Precursor Ion [M+H]+: m/z 1020.5
 - Product Ion: m/z 513.5 (1020.5 507)

Note: Collision energy and other compound-specific parameters should be optimized by infusing the analytical standard.

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing a series of standards of known concentrations prepared in a surrogate matrix (e.g., water or stripped tissue homogenate).

Quantitative Data Summary

The following table summarizes typical performance characteristics for an LC-MS/MS assay for long-chain acyl-CoAs, which would be expected for this method.[1]

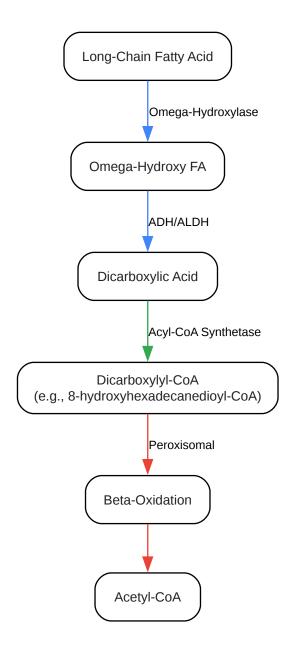


Parameter	Expected Performance
Linearity (R²)	> 0.99
LLOQ (Lower Limit of Quant.)	0.5 - 5 ng/mL
LOD (Limit of Detection)	0.1 - 1 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	85 - 115%

Signaling Pathway Context

8-hydroxyhexadecanedioyl-CoA is an intermediate in the omega-oxidation pathway of fatty acids, a catabolic process that occurs in the endoplasmic reticulum. This pathway becomes significant when beta-oxidation is impaired.





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Methodological & Application





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